LIMK2 Biochemical Potency: 25 nM IC50 in Kinomescan Binding Assay
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one demonstrates an IC50 of 25 nM against wild-type human full-length LIMK2 (residues M1 to P638) expressed in a bacterial system using the Kinomescan method [1]. This potency places it in a favorable window for chemical probe development when compared to other LIMK2-targeting compounds. For context, the known LIMK inhibitor CRT0105950 (a pyridine-thiazole chemotype, CAS 1661845-86-8) exhibits an IC50 of 1 nM against LIMK2 but with a different selectivity fingerprint due to its distinct scaffold .
| Evidence Dimension | LIMK2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM (wild-type human LIMK2, Kinomescan binding assay) |
| Comparator Or Baseline | CRT0105950 IC50 = 1 nM (LIMK2); Unsubstituted phenyl analog (CAS 1215535-02-6): no publicly reported LIMK2 inhibition data |
| Quantified Difference | 25-fold lower potency vs. CRT0105950; data unavailable for phenyl analog |
| Conditions | Wild-type human full-length LIMK2 (M1-P638), bacterial expression, Kinomescan binding assay |
Why This Matters
A 25 nM IC50 provides sufficient potency for cellular target engagement studies while the distinct chemotype may offer advantages in selectivity profiling over more potent but less selective LIMK inhibitors such as CRT0105950.
- [1] BindingDB BDBM50597496; CHEMBL5206259. IC50 25 nM for wild-type human LIMK2; Kinomescan method. View Source
